

Application Notes and Protocols for In Vitro Use of Recombinant IL-23

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Compound of Interest

Compound Name: IV-23

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These application notes provide a comprehensive guide for the utilization of recombinant Interleukin-23 (IL-23) in a variety of in vitro cell culture applications. Detailed protocols for key experiments are provided, along with data presented in a clear and comparative format.

Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.^{[1][2]} It is a key regulator of inflammatory responses and plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells.^{[3][4][5]} Recombinant IL-23 is an essential tool for studying autoimmune diseases, infectious disease immunity, and for the development of novel therapeutics targeting the IL-23/IL-17 axis.

Key Applications

- Th17 Cell Differentiation and Expansion: IL-23 is critical for the maturation, stabilization, and pro-inflammatory function of Th17 cells from naive T cells, often in combination with other cytokines like IL-1 β and IL-6.^{[3][6][7]}
- Induction of Pro-inflammatory Cytokines: IL-23 stimulation of target cells, such as memory T cells and innate lymphoid cells (ILCs), leads to the production of downstream effector cytokines including IL-17A, IL-17F, and IL-22.^{[8][9][10]}
- Signal Transduction Pathway Analysis: Recombinant IL-23 is used to investigate the JAK-STAT signaling cascade, primarily through the phosphorylation of STAT3.^{[11][12][13]}

- Screening of Therapeutic Agents: In vitro assays using recombinant IL-23 are fundamental for screening and characterizing neutralizing antibodies and small molecule inhibitors targeting the IL-23 pathway.[\[10\]](#)

Quantitative Data Summary

The following tables summarize typical experimental parameters for in vitro assays using recombinant IL-23, compiled from various research articles and manufacturer's datasheets.

Table 1: Recommended Concentrations of Recombinant IL-23 for In Vitro Assays

Application	Cell Type	Recommended IL-23 Concentration	Reference
Th17 Cell Differentiation	Naive CD4+ T cells	50 ng/mL	[6]
IL-17 Secretion	Mouse Splenocytes	ED50: 0.05 - 0.3 ng/mL	[1]
IL-17 Secretion	Mouse Splenocytes	ED50: 2.8 ng/mL	[14]
IL-17 Secretion	Human PBMCs	50 ng/mL	[15]
STAT3 Phosphorylation	Memory CD4+ T cells	Stimulation for 20 minutes	[16] [17]
STAT3 Phosphorylation	Ba/F3 cells	Stimulation for 30-60 minutes	[12]

Table 2: Typical Incubation Times for IL-23 Mediated In Vitro Assays

Assay	Cell Type	Incubation Time	Reference
Th17 Cell Differentiation	Naive CD4+ T cells	7 - 12 days	[6]
Cytokine Production (IL-17)	Human PBMCs	48 hours	[15]
Cytokine Production (IL-17)	Mouse Splenocytes	7 days	[18]
STAT3 Phosphorylation	Various	15 - 60 minutes	[12] [16]

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Th17 Cells from Naive CD4+ T Cells

This protocol describes the differentiation of human naive CD4+ T cells into IL-17-producing Th17 cells using recombinant IL-23 in combination with IL-1 β .

Materials:

- Recombinant Human IL-23
- Recombinant Human IL-1 β
- Human Naive CD4+ T Cell Isolation Kit
- Anti-human CD3 antibody (plate-bound)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin)
- 24-well tissue culture plates

Procedure:

- Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a negative selection kit according to the manufacturer's instructions.
- Coat a 24-well plate with anti-human CD3 antibody at a concentration of 5 µg/mL overnight at 4°C.
- Wash the plate twice with sterile PBS to remove unbound antibody.
- Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a density of 2 x 10⁶ cells/mL.
- Add the cell suspension to the anti-CD3 coated wells.
- Add recombinant human IL-23 to a final concentration of 50 ng/mL and recombinant human IL-1 β to a final concentration of 50 ng/mL.[\[6\]](#)
- Incubate the cells for 7 days at 37°C in a 5% CO₂ incubator.
- After 7 days, cells can be restimulated and analyzed for IL-17 production by intracellular cytokine staining and flow cytometry or by measuring secreted IL-17 in the supernatant via ELISA.

Protocol 2: Induction of IL-17 Production in Human PBMCs

This protocol outlines the stimulation of human PBMCs with recombinant IL-23 to induce the secretion of IL-17.

Materials:

- Recombinant Human IL-23
- Human PBMCs
- Phytohemagglutinin (PHA)
- Complete RPMI-1640 medium

- 96-well tissue culture plates
- Human IL-17 ELISA kit

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium at a density of 1×10^6 cells/mL.
- Plate 200 μ L of the cell suspension per well in a 96-well plate.
- Add PHA to a final concentration of 5 μ g/mL to activate the cells.
- Add recombinant human IL-23 to a final concentration of 50 ng/mL.[\[15\]](#)
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[\[15\]](#)
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-17 in the supernatant using a human IL-17 ELISA kit according to the manufacturer's instructions.

Protocol 3: Analysis of STAT3 Phosphorylation in Response to IL-23

This protocol details the procedure for assessing the phosphorylation of STAT3 in response to recombinant IL-23 stimulation in human memory CD4+ T cells.

Materials:

- Recombinant Human IL-23
- Isolated human memory CD4+ T cells
- Anti-human CD3 antibody
- Serum-free RPMI-1640 medium

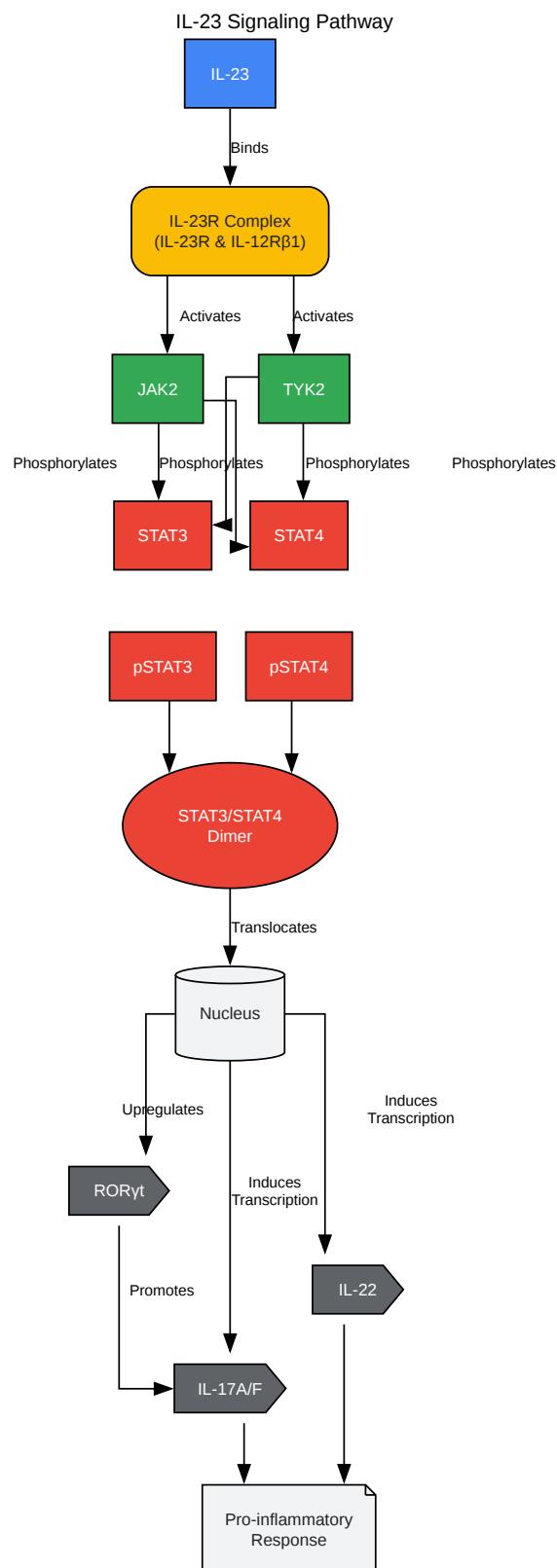
- Fixation buffer (e.g., 2% paraformaldehyde)
- Permeabilization buffer (e.g., 90% methanol)
- PE-conjugated anti-phospho-STAT3 (pY705) antibody
- Flow cytometer

Procedure:

- Isolate memory CD4+ T cells from human PBMCs.
- Activate the cells in vitro with anti-CD3 antibody for 48 hours.[16][17]
- Wash the activated cells and rest them in fresh serum-free medium for 4 hours.[16][17]
- Stimulate the cells with recombinant human IL-23 at a concentration of 10-50 ng/mL for 20 minutes at 37°C.[16][17] A PBS-treated control should be included.
- Immediately fix the cells by adding an equal volume of fixation buffer and incubating for 15 minutes at 37°C.
- Permeabilize the cells by adding cold 90% methanol and incubating for 30 minutes on ice.
- Wash the cells twice with FACS buffer (PBS with 1% BSA).
- Stain the cells with a PE-conjugated anti-phospho-STAT3 antibody for 30-60 minutes at room temperature, protected from light.
- Wash the cells and resuspend in FACS buffer.
- Analyze the phosphorylation of STAT3 by flow cytometry, gating on the memory CD4+ T cell population.

Visualizations

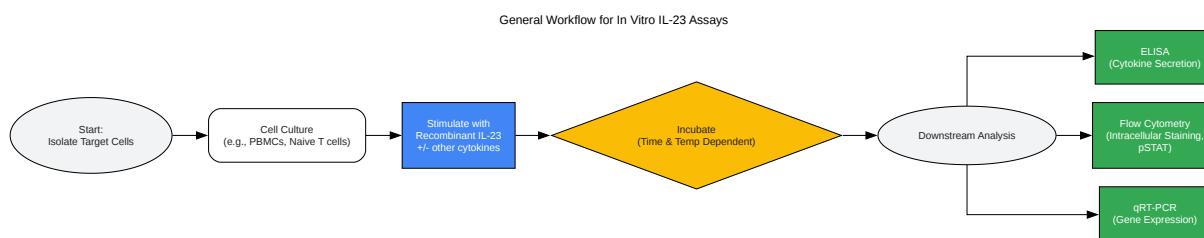
IL-23 Signaling Pathway



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Caption: IL-23 binding to its receptor activates JAK2 and TYK2, leading to STAT3/4 phosphorylation and downstream gene expression.

General Experimental Workflow for In Vitro IL-23 Stimulation



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Caption: A generalized workflow for in vitro experiments involving recombinant IL-23 stimulation and subsequent analysis.

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